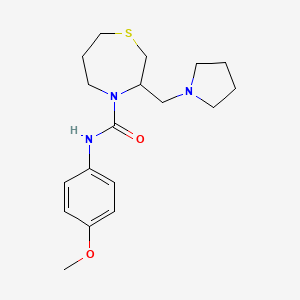

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-23-17-7-5-15(6-8-17)19-18(22)21-11-4-12-24-14-16(21)13-20-9-2-3-10-20/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAZXZWLLMOJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 352.9 g/mol. Its structure features a thiazepane ring, which is known for contributing to various biological activities.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines in laboratory settings. IC50 values indicate effective concentrations at which 50% of cells are inhibited, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting cellular proliferation and survival.

- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, influencing neurotransmission and providing neuroprotective effects.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µg/mL for Staphylococcus aureus, demonstrating significant antibacterial activity.

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another study, the cytotoxicity of the compound was assessed on MCF-7 breast cancer cells. The results showed an IC50 value of 25 µM after 48 hours of treatment, indicating promising anticancer properties.

Study 3: Neuroprotection

Research conducted on neuroprotective effects involved using a model of oxidative stress in neuronal cells. The compound reduced cell death by 40% compared to control groups, suggesting potential therapeutic applications for neurodegenerative conditions.

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or physicochemical data for N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide are unavailable in the provided sources, comparisons can be drawn with analogs sharing key structural motifs. Below is an analysis based on related compounds:

Core Heterocycle Modifications

- 1,4-Thiazepane vs. Piperazine/Indazole: The compound in , N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Arg-NHBn, contains a piperazine ring and an indazole system. Indazole-containing compounds, however, often display enhanced aromatic stacking and metabolic stability compared to thiazepanes .

Substituent Effects

- Pyrrolidin-1-ylmethyl Group :

Both the target compound and the analog in incorporate a pyrrolidin-1-ylmethyl group. This substituent likely increases lipophilicity (LogP) and may act as a hydrogen-bond acceptor, aiding membrane permeability and target engagement. - 4-Methoxyphenyl vs. Benzyl/Ureido Groups :

The 4-methoxyphenylcarboxamide in the target compound provides moderate electron-donating effects, whereas the 2,6-dichlorobenzyl and ureido groups in ’s analog enhance steric bulk and hydrogen-bonding capacity, respectively. These differences could lead to divergent selectivity profiles.

Physicochemical and Pharmacokinetic Hypotheses

Research Findings and Limitations

- Gaps in Data: No direct studies on the target compound’s synthesis, bioactivity, or toxicity are cited in the provided evidence.

- Theoretical Advantages : The thiazepane core may offer unique binding modes compared to piperazine-based drugs (e.g., antipsychotics), but its metabolic instability could require prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.